
Diclofenac-13C6 Sodium Salt (may contain up to 3per cent unlabelled)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diclofenac-13C6 Sodium Salt is a labeled compound used primarily in scientific research. It is a derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The compound is labeled with carbon-13 isotopes, which makes it particularly useful in various analytical and research applications, such as tracing metabolic pathways and studying drug interactions. Diclofenac itself is known for its anti-inflammatory, analgesic, and antipyretic properties, and the labeled version retains these characteristics while providing additional utility in research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diclofenac-13C6 Sodium Salt involves the incorporation of carbon-13 isotopes into the diclofenac molecule. This is typically achieved through a series of chemical reactions that replace the standard carbon atoms with carbon-13. The process begins with the synthesis of labeled intermediates, which are then used to construct the final diclofenac molecule. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Diclofenac-13C6 Sodium Salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process and verify the isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Diclofenac-13C6 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diclofenac can lead to the formation of hydroxylated metabolites, while reduction can yield dechlorinated products .
Applications De Recherche Scientifique
Analytical Chemistry
Diclofenac-13C6 sodium salt serves as an analytical standard in mass spectrometry and chromatography. Its isotopic labeling allows for precise quantification and tracking of diclofenac in complex biological matrices, enhancing the reliability of analytical results.
Pharmacokinetic Studies
The compound is extensively utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The isotopic label facilitates the tracing of diclofenac's metabolic pathways, providing insights into its pharmacological behavior in vivo.
Toxicology Research
Research has shown that high doses of diclofenac can lead to nephrotoxicity. Studies using Diclofenac-13C6 sodium salt have assessed its renal effects in animal models, highlighting the importance of dosage in evaluating drug safety.
Drug Development
In drug development, Diclofenac-13C6 sodium salt aids in formulating new NSAIDs by providing a model for understanding drug interactions and mechanisms of action. Its use in comparative studies with other NSAIDs helps identify potential advantages or disadvantages in therapeutic applications.
Data Table: Comparison with Other NSAIDs
Compound | COX-1 Inhibition IC50 | COX-2 Inhibition IC50 | Unique Features |
---|---|---|---|
Diclofenac-13C6 | 4 nM | 1.3 nM | Isotopically labeled for research |
Ibuprofen | ~20 μM | ~10 μM | Selective COX inhibitor |
Naproxen | ~0.5 μM | ~0.5 μM | Longer half-life |
Ketoprofen | ~0.8 μM | ~0.4 μM | Also has analgesic properties |
Case Study 1: Nephrotoxicity Assessment
A study evaluated the nephrotoxic effects of Diclofenac-13C6 sodium salt in rats. Results indicated significant renal damage at high doses, characterized by histopathological changes and elevated serum biomarkers of oxidative stress. Co-administration with antioxidants showed protective effects, emphasizing the need for careful dosage management in clinical settings.
Case Study 2: Synovial Fluid Concentration
In a pharmacokinetic study involving human subjects, diclofenac was administered via enteric-coated tablets. Measurements revealed that diclofenac levels in synovial fluid were significantly higher than those in plasma, persisting for up to 11 hours post-administration. This finding supports its efficacy in treating inflammatory conditions such as osteoarthritis.
Biochemical Mechanisms
Diclofenac-13C6 sodium salt's mechanism involves inhibiting COX enzymes, leading to decreased prostaglandin synthesis:
- Prostaglandin Synthesis Pathway : Reduced production leads to diminished inflammation and pain signaling.
- Nitric Oxide-Cyclic GMP-Potassium Channel Pathway : Influences vasodilation and pain perception.
Mécanisme D'action
Diclofenac-13C6 Sodium Salt exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, diclofenac reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac Sodium: The non-labeled version of diclofenac, widely used as an NSAID.
Diclofenac Potassium: Another salt form of diclofenac, known for its faster absorption and onset of action.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Uniqueness
Diclofenac-13C6 Sodium Salt is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in studies requiring detailed understanding of metabolic pathways and drug interactions, providing insights that are not possible with non-labeled compounds .
Activité Biologique
Diclofenac-13C6 sodium salt is a labeled analogue of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, primarily used for its potent anti-inflammatory and analgesic properties. This compound is particularly valuable in pharmacological research due to its isotopic labeling, which facilitates tracking and understanding its metabolic pathways and biological effects.
Target Enzymes
Diclofenac-13C6 sodium salt exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are critical mediators of inflammation and pain .
Biochemical Pathways
The inhibition of COX enzymes affects several biochemical pathways:
- Prostaglandin Synthesis Pathway: Reduced production of prostaglandins leads to decreased inflammation and pain signaling.
- Nitric Oxide-Cyclic GMP-Potassium Channel Pathway: This pathway is also influenced by diclofenac, contributing to its overall anti-inflammatory effects.
Pharmacokinetics
Diclofenac-13C6 sodium salt demonstrates rapid and complete oral absorption. It accumulates in inflamed tissues, where it can exert therapeutic effects at concentrations exceeding those in systemic circulation. Notably, studies have shown that diclofenac remains detectable in synovial fluid for extended periods after administration, enhancing its effectiveness in treating joint-related conditions .
Cellular Effects
At the cellular level, diclofenac influences various processes:
- Inhibition of Prostaglandin Production: This leads to reduced inflammation and pain.
- Induction of Apoptosis: Diclofenac has been shown to induce apoptosis in certain cell types, such as neural stem cells, via activation of the caspase cascade .
Dosage Effects in Animal Models
Research indicates that the biological effects of diclofenac vary with dosage:
- Therapeutic Doses: Effective in reducing inflammation and pain without significant adverse effects.
- Higher Doses: Associated with toxicity, including gastrointestinal irritation and renal impairment. A study demonstrated severe kidney damage in rats administered high doses of diclofenac .
Case Studies
Case Study 1: Nephrotoxicity Assessment
A study evaluated the protective effects of vitamins C and E against diclofenac-induced nephrotoxicity in rats. The findings indicated that diclofenac administration led to significant renal damage, characterized by histopathological changes and elevated serum oxidative stress parameters. Co-administration of antioxidants mitigated some toxic effects, highlighting the compound's potential nephrotoxic risks .
Case Study 2: Synovial Fluid Concentration
Another study investigated the pharmacokinetics of diclofenac sodium in humans. It was found that after administration of a 50 mg enteric-coated tablet, diclofenac levels in synovial fluid were significantly higher than those in plasma, persisting for up to 11 hours post-administration. This prolonged presence suggests its efficacy in treating conditions like osteoarthritis and rheumatoid arthritis .
Comparison with Similar Compounds
Compound | COX-1 Inhibition IC50 | COX-2 Inhibition IC50 | Unique Features |
---|---|---|---|
Diclofenac-13C6 | 4 nM | 1.3 nM | Isotopically labeled for research |
Ibuprofen | ~20 μM | ~10 μM | Selective COX inhibitor |
Naproxen | ~0.5 μM | ~0.5 μM | Longer half-life |
Ketoprofen | ~0.8 μM | ~0.4 μM | Also has analgesic properties |
Diclofenac-13C6 sodium salt stands out due to its isotopic labeling, which allows for precise tracking in metabolic studies compared to other NSAIDs.
Q & A
Basic Research Questions
Q. How should researchers account for the ≤3% unlabelled diclofenac impurity in quantitative mass spectrometry studies?
Diclofenac-13C6 sodium salt is used as an internal standard (IS) to correct for analytical variability, but its isotopic impurity (≤3% unlabelled) must be addressed methodologically:
- Spike-in calibration : Prepare calibration curves using pure unlabelled diclofenac and adjust for the isotopic impurity’s contribution to the IS signal.
- Chromatographic separation : Use a UPLC BEH-C18 column (100 mm × 2.1 mm, 1.7 µm) with a mobile phase gradient to resolve labelled and unlabelled forms .
- Data correction : Apply TraceFinder™ 3.3 or similar software to subtract the unlabelled component’s signal from the IS peak area .
Q. What formulation protocols ensure stability of Diclofenac-13C6 sodium salt in preclinical studies?
Stable formulations require solvent compatibility and storage optimization:
- Injectable preparations : Use DMSO:Tween 80:Saline (10:5:85) for IV/IM administration. Filter through 0.22 µm regenerated cellulose filters to remove particulates .
- Storage : Aliquot stock solutions (e.g., 25 mg/mL in DMSO) and store at -20°C to minimize freeze-thaw degradation .
- Solubility testing : Pre-equilibrate solutions at 25°C for ≥24 hours to avoid supersaturation artifacts .
Q. What analytical validation steps are critical for Diclofenac-13C6 in environmental or biological matrices?
Parameter | Method (Evidence Source) | Acceptance Criteria |
---|---|---|
Precision (RSD%) | Triple quadrupole MS/MS | ≤15% for intra/inter-day assays |
Recovery efficiency | SPE extraction with IS correction | 85–115% in spiked samples |
Limit of detection | Signal-to-noise ratio ≥3 | ≤1 ng/mL in wastewater |
Advanced Research Questions
Q. How does the presence of hydrate forms affect solubility measurements of Diclofenac-13C6 sodium salt?
Hydrate formation (e.g., bihydrate polymorphs) significantly alters equilibrium solubility:
- Polymorph screening : Crystallize the salt from water and organic solvents (e.g., acetone), then characterize via DSC and HSM to identify hydrates .
- Solubility protocols : Equilibrate excess solid in water at 25°C for ≥7 days to reach true saturation, avoiding metastable states .
- Impact on data : Hydrated forms reduce apparent solubility by 30–50% compared to anhydrous forms, requiring stoichiometric adjustments in pharmacokinetic models .
Q. What advanced normalization strategies address bias when Diclofenac-13C6 IS introduces variability in metabolomic studies?
Evidence shows that normalization using Diclofenac-13C6 alone ("D" method) can worsen data correlations due to matrix effects . Mitigation strategies include:
- Multi-IS normalization : Combine Diclofenac-13C6 with four additional internal standards (e.g., "ADNCC" method) to reduce platform-specific bias .
- Machine learning : Apply MLR-based normalization to correct for non-linear signal drift in longitudinal studies .
Q. How do isotopic impurities influence enzyme kinetics in COX inhibition assays?
The ≤3% unlabelled diclofenac may confound IC50 calculations in COX-1/COX-2 inhibition studies:
- Competitive binding assays : Use higher purity batches (e.g., ≥97% 13C6) to avoid underestimating labelled diclofenac’s potency (reported IC50: 1.3–4 nM for COX isoforms) .
- Correction factor : Adjust inhibition curves by subtracting the unlabelled component’s activity via parallel control experiments .
Q. What experimental designs optimize Diclofenac-13C6 recovery in complex wastewater matrices?
- Sample pretreatment : Acidify wastewater to pH 2.0 before solid-phase extraction (SPE) to enhance diclofenac retention .
- Matrix-matched calibration : Spike IS post-extraction to correct for ion suppression/enhancement in MS/MS detection .
- Long-term stability : Store filtered samples at -20°C and analyze within two weeks to prevent degradation .
Q. Methodological Considerations for Contradictory Data
Q. How should researchers resolve discrepancies in diclofenac solubility values across studies?
Contradictions often arise from hydrate vs. anhydrous forms or equilibration time:
- Case example : Pyrrolidine ethanol diclofenac salt shows 2x higher solubility when equilibrated for 14 days (hydrate form) vs. 3 days (anhydrous form) .
- Best practice : Report the physical state of the salt (e.g., hydrate stoichiometry) and equilibration duration in all solubility studies .
Q. Why do some normalization methods using Diclofenac-13C6 worsen metabolomic data correlations?
As shown in , single-IS normalization ("D" method) amplifies platform-specific noise. Solutions include:
- Cross-validation : Compare "D" method results with median peak ratio normalization ("Median") to identify systematic errors .
- Data filtering : Exclude outliers identified via scatter plot analysis against reference datasets .
Propriétés
Numéro CAS |
1261393-71-8 |
---|---|
Formule moléculaire |
C14H11Cl2NO2 |
Poids moléculaire |
302.10 g/mol |
Nom IUPAC |
2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1+1,2+1,4+1,7+1,9+1,12+1 |
Clé InChI |
DCOPUUMXTXDBNB-PWMXWAJOSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Synonymes |
2-((2,6-Dichlorophenyl)aminobenzeneacetic Acid-13C6 Sodium Salt ; [o-(2,6-Dichloroanilino)phenyl]acetic Acid Monosodium Salt-13C6 ; Sodium Diclofenac-13C6 ; Sorelmon-13C6 ; Tsudohmin-13C6 ; Valetan-13C6 ; Voldal-13C6 ; Voltaren-13C6 ; Voltaren Ophtha |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.